3-chloro-2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Applications
- Carbonic Anhydrase Inhibitors : Compounds bearing a pyrrolidinone moiety and variations in methyl and chloro substitutions on the benzenesulfonamide ring have been synthesized and evaluated as inhibitors for human carbonic anhydrase (CA) isoforms. Certain derivatives show increased affinity towards specific CA isoforms, suggesting potential for developing selective CA inhibitors. The modification with chloro groups at certain positions significantly enhances the binding affinity to CA isoforms, especially CA VII and CA XIII, which could be leveraged in the development of inhibitors with higher selectivity for particular CA isoforms (Vaškevičienė et al., 2019).
Structural and Molecular Studies
- Molecular and Supramolecular Structures : Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided insights into their molecular and supramolecular structures. These studies highlight the influence of structural modifications on molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for designing molecules with desired chemical and physical properties (Jacobs et al., 2013).
Pharmacological Activity Exploration
- Anticancer and Antimicrobial Activities : Some sulfonamide derivatives, including those with chloro and methyl substituents, have been evaluated for their potential anticancer and antimicrobial activities. These studies aim to explore the therapeutic potential of such compounds, with some showing promising activity against specific cancer cell lines and microbial strains. This suggests the possibility of developing new therapeutic agents based on these molecular frameworks (De-ju, 2015; Ijuomah et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The compound likely interacts with its targets through the pyrrolidine ring, which is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds with similar structures have been found to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
The compound’s pyrrolidine ring could potentially influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-14(18)4-2-5-15(12)25(23,24)20-11-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10,20H,3,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCMJKGBTVILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.